N-[3-(6-Phenyldibenzo[b,d]furan-4-yl)phenyl]naphthalen-1-amine
Description
N-[3-(6-Phenyldibenzo[b,d]furan-4-yl)phenyl]naphthalen-1-amine is a polycyclic aromatic amine featuring a dibenzo[b,d]furan core substituted with a phenyl group at the 6-position and a naphthalen-1-amine moiety at the 3-position of the central phenyl ring. The dibenzofuran unit introduces rigidity and extended π-conjugation, while the naphthylamine group contributes to electron-donating properties. Such structural features make it relevant in organic electronics (e.g., OLEDs) and pharmaceutical research, particularly as a ligand or bioactive compound .
Properties
Molecular Formula |
C34H23NO |
|---|---|
Molecular Weight |
461.6 g/mol |
IUPAC Name |
N-[3-(6-phenyldibenzofuran-4-yl)phenyl]naphthalen-1-amine |
InChI |
InChI=1S/C34H23NO/c1-2-10-24(11-3-1)28-17-8-19-30-31-20-9-18-29(34(31)36-33(28)30)25-14-6-15-26(22-25)35-32-21-7-13-23-12-4-5-16-27(23)32/h1-22,35H |
InChI Key |
SNTBZZDEXWCJCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC3=C2OC4=C3C=CC=C4C5=CC(=CC=C5)NC6=CC=CC7=CC=CC=C76 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves constructing the dibenzofuran core, functionalizing it with a phenyl substituent, and then coupling this intermediate with naphthalen-1-amine through an amination reaction. The key challenges include achieving regioselective coupling and preserving the dibenzofuran integrity.
Preparation of Dibenzofuran Intermediates
The dibenzofuran scaffold is commonly prepared via lithiation and subsequent functionalization steps. For example, synthesis of (6-methyldibenzo[b,d]furan-4-yl)boronic acid involves slow addition of n-butyllithium to 4-methyldibenzo[b,d]furan, followed by boronation. This intermediate can be adapted to introduce the phenyl group at the 6-position via Suzuki coupling reactions.
Arylation and Amination Techniques
The critical step to form the target compound is the N-arylation of naphthalen-1-amine with the phenyl-substituted dibenzofuran intermediate. Several methods have been reported:
Catalytic N-Arylation under Elevated Pressure: A process described for N-phenyl-1-naphthylamine synthesis involves reacting aniline and 1-naphthylamine in the condensed phase at 100–400°C under pressures above atmospheric levels, using fluorine-containing catalysts derived from hydrogen fluoride and boric acid. This method achieves high selectivity and yields, minimizing side products such as diphenylamine.
Transition-Metal-Free Arylation via Aryne Intermediates: An alternative approach employs o-silylaryl triflates and fluoride ions to generate arynes, which then react with amines at room temperature to afford N-arylated products in good to excellent yields. For example, reacting 2-(trimethylsilyl)phenyl triflate with naphthalen-1-amine in the presence of cesium fluoride in acetonitrile yields the N-arylated product efficiently. This mild method tolerates various functional groups and avoids harsh conditions.
Proposed Synthetic Route for this compound
Based on literature precedents and known reactivity, a plausible preparation method includes:
Synthesis of 6-Phenyldibenzo[b,d]furan-4-yl Boronic Acid:
- Lithiation of 4-bromodibenzofuran derivative followed by borylation to yield the boronic acid intermediate.
Suzuki Coupling with 3-Bromophenylamine:
- Palladium-catalyzed cross-coupling of the boronic acid with 3-bromophenylamine to introduce the phenyl linker.
N-Arylation of Naphthalen-1-amine:
- Coupling of the resulting 3-(6-phenyldibenzofuran-4-yl)phenylamine with naphthalen-1-amine via catalytic amination, possibly under elevated pressure and temperature with fluorine-containing catalysts or via aryne chemistry under milder conditions.
Reaction Conditions and Catalysts
Research Findings and Yield Data
The high-pressure catalytic amination method yields N-phenyl-1-naphthylamine with excellent selectivity, suppressing diphenylamine formation. Catalyst recycling is feasible without loss of activity.
Aryne-mediated N-arylation achieves up to 81% yield of diphenylamine analogues under mild conditions, with reaction times as short as 30 minutes when optimized.
The Suzuki coupling step is well-established, typically affording yields in the range of 70–90% for analogous dibenzofuran-phenyl intermediates.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
N-[3-(6-Phenyldibenzo[b,d]furan-4-yl)phenyl]naphthalen-1-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can convert nitro groups to amines or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce halogens or other functional groups onto the aromatic rings.
Scientific Research Applications
N-[3-(6-Phenyldibenzo[b,d]furan-4-yl)phenyl]naphthalen-1-amine has several scientific research applications:
Organic Electronics: It can be used as a component in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its electronic properties.
Photonics: The compound’s unique structure allows it to be used in photonic devices, including lasers and optical sensors.
Medicinal Chemistry: It serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.
Material Science: The compound can be used to develop new materials with specific electronic, optical, or mechanical properties.
Mechanism of Action
The mechanism of action of N-[3-(6-Phenyldibenzo[b,d]furan-4-yl)phenyl]naphthalen-1-amine depends on its application. In organic electronics, its mechanism involves the transport of electrons or holes through its conjugated system, which is facilitated by its unique molecular structure. The molecular targets and pathways involved include interactions with other components in electronic devices, such as electron transport layers and emissive layers in OLEDs .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Dibenzofuran-Containing Analogs
4-(Dibenzo[b,d]furan-4-yl)-N-(4-(naphthalen-1-yl)phenyl)aniline (CAS 2097371-73-6)
- Molecular Formula: C34H23NO
- Key Features : Shares the dibenzofuran core and naphthylamine group but differs in substitution patterns (aniline linkage vs. direct phenyl-naphthylamine attachment in the target compound).
- Applications: Likely used in OLEDs due to its extended conjugation and thermal stability. The rigid dibenzofuran enhances charge transport efficiency compared to non-fused aromatic systems .
- Performance : Higher molecular weight (461.55 g/mol) may improve film-forming properties in device fabrication.
(3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid
Naphthylamine Derivatives
N-(4-(Naphthalen-1-yl)phenyl)naphthalen-1-amine (CAS 936916-07-3)
- Molecular Formula : C26H19N
- Key Features : Bis-naphthylamine structure without a dibenzofuran unit.
- Applications: Widely used as an OLED intermediate.
- Performance : Reported purity ≥99.7%, critical for high-performance electroluminescent devices .
N-(3-Adamantan-1-yl-4-methoxyphenyl)naphthalen-1-amine
- Molecular Formula: C27H27NO
- Key Features : Adamantyl and methoxy substituents modulate steric and electronic properties.
- The bulky adamantyl group may enhance binding affinity through hydrophobic interactions .
Schiff Bases and Other Aromatic Amines
(E)-N-[(E)-3-(4-Methoxyphenyl)allylidene]naphthalen-1-amine
- Molecular Formula: C20H17NO
- Key Features : Schiff base with a trans-configuration C=N bond and π-π interactions in the crystal lattice.
- Structural Insight : Dihedral angles between aromatic planes (69.50°) suggest moderate conjugation, less than the fully fused dibenzofuran system in the target compound .
5-(Naphthalen-1-yl(phenyl)amino)benzene-1,3-diol
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight | Key Structural Features | Applications | Key Properties/Performance |
|---|---|---|---|---|---|
| Target Compound | C34H23NO* | 461.55* | Dibenzofuran, naphthylamine | OLEDs, Pharmaceuticals | High rigidity, thermal stability |
| N-(4-(Naphthalen-1-yl)phenyl)naphthalen-1-amine | C26H19N | 345.44 | Bis-naphthylamine | OLED Intermediate | High fluorescence, 99.7% purity |
| N-(3-Adamantan-1-yl-4-methoxyphenyl)naphthalen-1-amine | C27H27NO | 381.51 | Adamantyl, methoxy | ERα inhibition | IC50 = 47.61 ± 7.48 nM |
| 4-(Dibenzo[b,d]furan-4-yl)-N-(4-(naphthalen-1-yl)phenyl)aniline | C34H23NO | 461.55 | Dibenzofuran, aniline linkage | OLEDs | Enhanced charge transport |
*Estimated based on structural similarity to CAS 2097371-73-6 .
Key Findings and Implications
- OLED Applications : The target compound’s dibenzofuran core likely improves electron transport and thermal stability over bis-naphthylamine analogs, making it advantageous for long-device lifespan .
- Pharmaceutical Potential: While adamantyl-containing naphthylamines show moderate bioactivity, the target’s planar dibenzofuran may enhance π-stacking interactions with biological targets, warranting further study .
- Synthetic Considerations : Boronic acid derivatives (e.g., ) suggest feasible routes for modular synthesis, though purity optimization is critical for device-grade materials .
Biological Activity
N-[3-(6-Phenyldibenzo[b,d]furan-4-yl)phenyl]naphthalen-1-amine, with the CAS number 2231843-38-0, is an organic compound that has garnered interest due to its potential biological activities. This article explores its properties, synthesis, and biological effects based on diverse research findings.
- Chemical Formula : C28H19NO
- Molecular Weight : 385.46 g/mol
- Density : 1.260 g/cm³ (predicted)
- Boiling Point : 593.8 °C (predicted)
- Acidity Constant (pKa) : 3.58 (predicted)
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that may include:
- Formation of dibenzofuran derivatives.
- Coupling reactions with naphthalenes.
- Purification and characterization via techniques such as NMR and mass spectrometry.
Biological Activity
The biological activity of this compound has been investigated in various studies, particularly focusing on its antifungal and anticancer properties.
Antifungal Activity
Research indicates that the presence of electronegative substituents enhances the antifungal activity of related compounds. For instance, compounds with fluorine and chlorine substitutions showed increased efficacy against fungal pathogens due to their improved lipophilicity and interaction with target sites in fungal cells .
Anticancer Potential
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The compound's mechanism of action appears to involve:
- Induction of apoptosis in cancer cells.
- Inhibition of cell cycle progression, particularly blocking the transition from G2/M to G0/G1 phases .
Case Studies
Several case studies highlight the compound's potential:
-
Study on Antifungal Efficacy :
- Objective : Evaluate the antifungal activity against Candida species.
- Method : Compounds were tested for minimum inhibitory concentration (MIC).
- Results : The compound exhibited potent antifungal activity comparable to standard antifungal agents.
- Cancer Cell Line Study :
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity. Variations in substituents at key positions can significantly alter its pharmacological profile. For example:
- Increased lipophilicity correlates with enhanced membrane permeability and bioavailability.
- The presence of specific functional groups enhances binding affinity to biological targets.
Q & A
Q. What are the recommended synthetic routes for preparing N-[3-(6-Phenyldibenzo[b,d]furan-4-yl)phenyl]naphthalen-1-amine?
A common method involves reductive amination using a palladium-based catalyst. For example, Pd/NiO catalysts under hydrogen atmospheres have been effective for analogous naphthalen-1-amine derivatives, achieving high yields (85–98%) at ambient temperatures . Key steps include:
- Reacting naphthalen-1-amine with aldehydes or ketones in the presence of Pd/NiO.
- Purification via filtration and solvent evaporation under reduced pressure.
- Characterization using NMR to confirm structural integrity .
Q. What spectroscopic techniques are critical for characterizing this compound?
Nuclear Magnetic Resonance (NMR) and X-ray crystallography are foundational. NMR (400 MHz, CDCl) resolves aromatic protons and confirms substitution patterns, while X-ray diffraction provides precise bond lengths, angles, and torsion angles. For example, crystal structures of related naphthalen-1-amine derivatives revealed dihedral angles (e.g., 69.50° between aryl groups) and π–π interactions (3.7781 Å spacing) .
Q. What safety protocols are essential for handling this compound?
Key precautions include:
- Using personal protective equipment (PPE) to avoid inhalation/contact.
- Storing in airtight containers away from heat and ignition sources.
- Implementing emergency measures (e.g., eye rinsing, ventilation) in case of exposure .
Advanced Research Questions
Q. How can SHELX software improve crystal structure refinement for this compound?
SHELXL is widely used for small-molecule refinement due to its robustness in handling high-resolution or twinned data. Steps include:
Q. How do synthetic routes for analogous compounds inform optimization strategies?
Comparative analysis of methods reveals trade-offs:
- Catalyst choice : Pd/NiO offers high yields under mild conditions , while Suzuki coupling (e.g., with trialkylmagnesium ate complexes) enables modular aryl substitutions .
- Purification : Column chromatography is preferred for complex mixtures, whereas filtration suffices for high-purity intermediates .
Q. What role do catalysts play in the electronic properties of this compound?
Palladium catalysts facilitate electron transfer during reductive amination, critical for stabilizing intermediates. For example, Pd/NiO enhances imine reduction efficiency by modulating electron density at the metal center .
Q. How can computational modeling resolve contradictions in structural data?
Density Functional Theory (DFT) can reconcile experimental vs. calculated torsion angles. For instance, discrepancies in C–C–O/C–C–N angles (e.g., −7.9° vs. −57.2°) may arise from crystal packing effects, which DFT optimizations can clarify .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
